1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of cyclopenta[d]pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but different functional groups.
2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile): Contains a similar cyclopenta[b]pyridine core.
Uniqueness
1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its fusion of cyclopenta[d]pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c16-11(17)9-4-5-15(14-9)10-7-2-1-3-8(7)12-6-13-10/h4-6H,1-3H2,(H,16,17) |
InChI Key |
JRKJJIAUHZQSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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